molecular formula C10H12O B13744701 5-Methyl-2-allylphenol

5-Methyl-2-allylphenol

Cat. No.: B13744701
M. Wt: 148.20 g/mol
InChI Key: RSWJLLSRQRPPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-allylphenol is an organic compound with the molecular formula C10H12O It belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-2-allylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol derivatives. For instance, the allylation of 5-methylphenol using allyl bromide in the presence of a base such as potassium carbonate can yield this compound. The reaction typically occurs under reflux conditions with an appropriate solvent like acetone or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic alkylation of phenol derivatives using transition metal catalysts. This approach can enhance the yield and selectivity of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-allylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: Reduction of quinones back to phenols.

    Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and bromination.

    Acid-Base Reactions: The phenolic hydroxyl group can react with bases to form phenoxide ions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.

    Electrophilic Substitution: Nitration can be carried out using nitric acid (HNO3), and bromination can be done using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Electrophilic Substitution: Nitro and bromo derivatives of this compound.

Scientific Research Applications

5-Methyl-2-allylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial properties against various pathogens.

    Medicine: Potential use in developing new pharmaceuticals due to its bioactive properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-allylphenol involves its interaction with biological targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Allylphenol: Similar structure but lacks the methyl group at the 5-position.

    4-Methyl-2-allylphenol: Similar structure but with the methyl group at the 4-position.

    2-Allyl-4-methoxyphenol: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

5-Methyl-2-allylphenol is unique due to the presence of both the methyl and allyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules and materials.

Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

5-methyl-2-prop-2-enylphenol

InChI

InChI=1S/C10H12O/c1-3-4-9-6-5-8(2)7-10(9)11/h3,5-7,11H,1,4H2,2H3

InChI Key

RSWJLLSRQRPPPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.